

AMG 837: A GPR40/FFA1 Agonist for Glucose-Dependent Insulin Secretion

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Compound of Interest

Compound Name: AMG 837 calcium hydrate

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A Technical Guide for Researchers and Drug Development Professionals

Introduction: AMG 837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3] It has been investigated for its potential as a therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin secretion (GSIS).[1][4] This technical guide provides a comprehensive overview of the preclinical data on AMG 837, focusing on its mechanism of action, quantitative effects on insulin secretion, and the experimental protocols used in its evaluation. It is important to note that while the user's query mentioned the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor, the available scientific literature robustly demonstrates that AMG 837's effects on glucose-dependent insulin secretion are mediated through the GPR40/FFA1 pathway, not the GIP receptor.[2][5]

Mechanism of Action: GPR40/FFA1 Agonism

GPR40 is predominantly expressed in the β -cells of the pancreatic islets.[2] Its activation by endogenous long-chain fatty acids or synthetic agonists like AMG 837 leads to the potentiation of insulin secretion only in the presence of elevated glucose levels.[6][7] This glucose-dependent mechanism offers a potential advantage over other secretagogues, such as sulfonylureas, which can stimulate insulin release irrespective of blood glucose concentrations, thereby increasing the risk of hypoglycemia.[2]

The signaling cascade initiated by AMG 837 binding to GPR40 involves the G α q subunit of the G protein complex. This leads to the activation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, and the subsequent increase in cytosolic Ca²⁺ is a key signal for the exocytosis of insulin-containing granules.[8]

Below is a diagram illustrating the GPR40 signaling pathway leading to insulin secretion.



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Caption: GPR40 signaling pathway activated by AMG 837.

Quantitative Data on AMG 837 Activity

The following tables summarize the in vitro and in vivo potency and efficacy of AMG 837 from preclinical studies.

Table 1: In Vitro Activity of AMG 837

Assay Type	Species/Cell Line	Parameter	Value	Reference
Calcium Flux (Aequorin)	CHO cells expressing human GPR40	EC50	13.5 nM	[9]
Calcium Flux (Aequorin)	Mouse GPR40	EC50	22.6 ± 1.8 nM	[2]
Calcium Flux (Aequorin)	Rat GPR40	EC50	31.7 ± 1.8 nM	[2]
Calcium Flux (Aequorin)	Dog GPR40	EC50	71.3 ± 5.8 nM	[2]
Calcium Flux (Aequorin)	Rhesus Monkey GPR40	EC50	30.6 ± 4.3 nM	[2]
Inositol Phosphate Accumulation	A9_GPR40 cell line	EC50	7.8 ± 1.2 nM	[2]
GTPyS Binding	Cell lines overexpressing GPR40/FFA1	EC50	~10 nM	[5]
Insulin Secretion	Isolated primary mouse islets (at 16.7 mM glucose)	EC50	142 ± 20 nM	[2][9]
Specific [3H]AMG 837 Binding	Human FFA1 receptor	pIC50	8.13	[10]

Table 2: In Vivo Effects of AMG 837 in Rodent Models

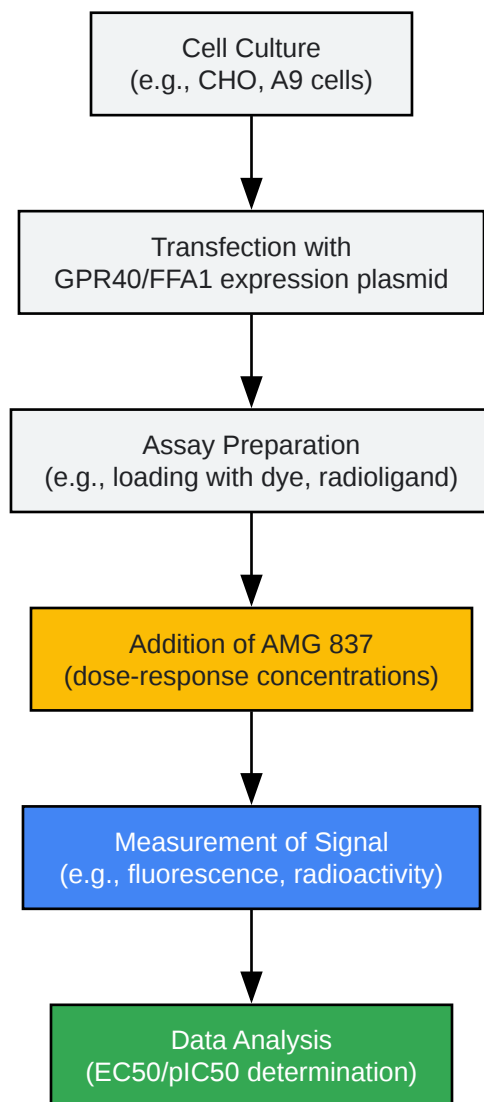
Animal Model	Dosing	Effect	Magnitude of Effect	Reference
Normal Sprague-Dawley Rats	Acute administration	Lowered glucose excursions during glucose tolerance test	Data not quantified	[1]
Normal Sprague-Dawley Rats	Acute administration	Increased glucose-stimulated insulin secretion	Data not quantified	[1]
Obese Zucker Fatty Rats	Acute administration	Lowered glucose excursions during glucose tolerance test	Data not quantified	[1][4]
Obese Zucker Fatty Rats	Acute administration	Increased glucose-stimulated insulin secretion	Data not quantified	[1][4]
Obese Zucker Fatty Rats	Daily dosing for 21 days	Lowered glucose levels following glucose challenge	Glucose AUC decreased by 7%, 15% (p<0.05), and 25% (p<0.001) at 0.03, 0.1, and 0.3 mg/kg, respectively	[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

GPR40/FFA1 Functional Assays (Calcium Flux, Inositol Phosphate Accumulation, GTPyS Binding)

A general workflow for these in vitro functional assays is depicted below.



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Caption: General workflow for in vitro functional assays.

1. Calcium Flux (Aequorin) Assay:

- Cell Line: CHO cells were co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.[5]
- Procedure: Transfected cells were incubated with coelenterazine to reconstitute the aequorin. The cells were then exposed to varying concentrations of AMG 837. The resulting

luminescence, indicative of intracellular calcium release, was measured.[5]

- Data Analysis: Dose-response curves were generated to determine the EC50 values.[5]

2. Inositol Phosphate (IP) Accumulation Assay:

- Cell Line: A9 cells stably expressing GPR40 (A9_GPR40) were used.[2]
- Procedure: Cells were labeled with [3H]myo-inositol. After labeling, the cells were treated with different concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase). The accumulation of [3H]inositol phosphates was then quantified.[2]
- Data Analysis: The amount of accumulated IP was plotted against the concentration of AMG 837 to calculate the EC50.[2]

3. GTPyS Binding Assay:

- Preparation: Membranes from cells overexpressing GPR40/FFA1 were prepared.
- Procedure: The membranes were incubated with varying concentrations of AMG 837 in the presence of GDP and [35S]GTPyS. The binding of the non-hydrolyzable GTP analog, [35S]GTPyS, to the G protein upon receptor activation was measured by scintillation counting.[5]
- Data Analysis: The specific binding of [35S]GTPyS was plotted against the agonist concentration to determine the EC50.[5]

Insulin Secretion Assay from Isolated Islets

1. Islet Isolation:

- Pancreatic islets were isolated from mice (e.g., C57BL/6 or GPR40 knockout mice) by collagenase digestion of the pancreas followed by purification.[2][5]

2. Insulin Secretion Assay:

- Procedure: Isolated islets were pre-incubated in a buffer containing a non-stimulatory glucose concentration. Subsequently, the islets were incubated with varying concentrations

of AMG 837 in the presence of a stimulatory glucose concentration (e.g., 16.7 mM). To assess glucose dependency, islets were incubated with a fixed concentration of AMG 837 across a range of glucose concentrations.[5]

- **Measurement:** The amount of insulin secreted into the supernatant was measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[2]
- **Data Analysis:** The insulin secretion data was used to generate dose-response curves to determine the EC50 of AMG 837 and to confirm the glucose-dependent nature of its action. [5]

In Vivo Glucose Tolerance Tests

1. Animal Models:

- Normal Sprague-Dawley rats and obese Zucker fatty rats were used.[1][4]

2. Procedure:

- **Acute Dosing:** Animals were fasted overnight. AMG 837 or vehicle was administered orally. After a specified time (e.g., 30 minutes), a glucose bolus was administered either orally (oral glucose tolerance test, OGTT) or intraperitoneally (intraperitoneal glucose tolerance test, IPGTT). Blood samples were collected at various time points to measure plasma glucose and insulin levels.[2]
- **Chronic Dosing:** In the case of the 21-day study in Zucker fatty rats, AMG 837 was administered daily. An IPGTT was performed after the final dose on day 21.[2]

3. Data Analysis:

- The area under the curve (AUC) for glucose was calculated to assess the effect of AMG 837 on glucose tolerance. Insulin levels were analyzed to confirm the mechanism of action.[2]

Conclusion

The preclinical data for AMG 837 strongly support its role as a potent GPR40/FFA1 agonist that enhances glucose-dependent insulin secretion.[1] Its mechanism of action, centered on the Gαq-PLC-IP3-Ca²⁺ signaling pathway in pancreatic β-cells, has been well-characterized

through a variety of in vitro assays.[2][8] In vivo studies in rodent models of normal and diabetic physiology have demonstrated its efficacy in improving glucose tolerance.[1][4] While AMG 837 did enter clinical trials, further development was discontinued.[7][8] Nevertheless, the study of AMG 837 has provided valuable insights into the therapeutic potential and challenges of targeting GPR40 for the treatment of type 2 diabetes.[11]

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